2-Fluoro-5-nitrobenzonitrile

Catalog No.
S708253
CAS No.
17417-09-3
M.F
C7H3FN2O2
M. Wt
166.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitrobenzonitrile

CAS Number

17417-09-3

Product Name

2-Fluoro-5-nitrobenzonitrile

IUPAC Name

2-fluoro-5-nitrobenzonitrile

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

InChI

InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H

InChI Key

YLACBMHBZVYOAP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F

Synthesis

-Fluoro-5-nitrobenzonitrile can be synthesized through various methods, including:

  • The fluorination of 5-nitrobenzonitrile with elemental fluorine gas [].
  • The nitration of 2-fluorobenzonitrile with concentrated nitric acid [].

Applications in Scientific Research

-Fluoro-5-nitrobenzonitrile finds application in various scientific research areas, including:

  • Preparation of other chemicals: It serves as a precursor for the synthesis of other valuable molecules, such as 2-fluoro-5-aminobenzonitrile, a key intermediate in the production of pharmaceuticals [].
  • Organic chemistry research: Its unique combination of functional groups (fluoro, nitro, and nitrile) makes it an interesting molecule for studying various aspects of organic chemistry, such as reactivity and reaction mechanisms [, ].

Origin: This compound is not naturally occurring and is synthesized in laboratories for research purposes [].

Significance: 2-Fluoro-5-nitrobenzonitrile is a valuable intermediate in organic synthesis due to its unique structure. The presence of the electron-withdrawing nitro and nitrile groups makes the remaining two positions on the benzene ring (ortho and para to the fluorine) highly reactive, allowing for further functionalization [].


Molecular Structure Analysis

2-Fluoro-5-nitrobenzonitrile possesses a six-membered benzene ring with a fluorine atom at the second position and a nitro group at the fifth position. A nitrile group is attached to the first carbon atom. This structure can be represented by the chemical formula C7H3FN2O2 or the SMILES string [O-]N+: =Oc1ccc(F)c(c1)C#N [].

Key features:

  • The combination of the electron-withdrawing nitro and nitrile groups creates a polarized molecule, making the ortho and para positions to the fluorine electron-rich and susceptible to attack by nucleophiles [].
  • The presence of fluorine provides a slightly different electronic environment compared to unsubstituted analogues, which can be advantageous for fine-tuning the reactivity in specific reactions.

Chemical Reactions Analysis

2-Fluoro-5-nitrobenzonitrile is a versatile starting material for various organic transformations. Here are some notable examples:

  • Reduction: The nitro group can be reduced to an amine group using various reducing agents, leading to 2-fluoro-5-aminobenzonitrile [].

Example:

2-Fluoro-5-nitrobenzonitrile + 6H+ + 6e- → 2-Fluoro-5-aminobenzonitrile + 2H2O (balanced equation) []

  • Nucleophilic aromatic substitution: The electron-rich ortho and para positions can undergo nucleophilic substitution reactions with various nucleophiles to introduce new functionalities. For instance, reacting with ethyl thioglycolate can yield ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate, a potential anti-tumor agent [].

Specific reaction conditions and nucleophiles used will depend on the desired product.

  • Formation of macrocycles: The strategic positioning of the nitro and nitrile groups allows for the formation of macrocycles (large ring structures) through intramolecular cyclization reactions.

Note

Due to the varied nature of these reactions, providing specific balanced equations for each example would be beyond the scope of this analysis. However, research articles referencing these reactions can be found through scientific databases [, ].


Physical And Chemical Properties Analysis

  • Melting point: 76-80 °C (literature value) [].
  • Boiling point: No data readily available.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide [].
  • Stability: Stable under recommended storage conditions [].

Data for other properties like flammability or vapor pressure might be limited due to the compound's use primarily in research settings.

2-Fluoro-5-nitrobenzonitrile itself does not possess a known biological mechanism of action. Its primary application lies in its role as a precursor molecule for the synthesis of various bioactive compounds [].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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